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Introduction

Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of the
poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. It is approved for the
treatment of patients with deleterious or suspected deleterious germline BRCA-mutated
(gBRCAmM) HER2-negative locally advanced or metastatic breast cancer.[1][2] This technical
guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and
pharmacodynamics (PD) of talazoparib, compiling key data from preclinical and clinical
studies. The information is intended to serve as a comprehensive resource for researchers,
scientists, and drug development professionals working with this targeted therapy.

Mechanism of Action

Talazoparib exerts its cytotoxic effects through a dual mechanism of action that targets the
core of DNA single-strand break (SSB) repair.[3][4]

o Catalytic Inhibition of PARP: Upon detection of a single-strand break in DNA, PARP enzymes
are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-
ribose) (PAR) onto themselves and other nuclear proteins, a process known as PARylation.
[1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins.
Talazoparib competitively binds to the catalytic domain of PARP1 and PARP2, preventing
the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery.[1]
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o PARP Trapping: Beyond its catalytic inhibition, talazoparib's high potency is largely
attributed to its ability to "trap" PARP enzymes on DNA at the site of damage.[1][5] The
binding of talazoparib to the PARP-DNA complex prevents the dissociation of PARP,
creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break
alone.[3][5] These trapped complexes stall replication forks, leading to the formation of
double-strand breaks (DSBS).[6]

In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair,
such as those with BRCA1/2 mutations, the accumulation of DSBs induced by talazoparib
cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.
[4][7] This concept is known as synthetic lethality.
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Figure 1: Dual mechanism of action of Talazoparib.

Pharmacokinetics

Talazoparib exhibits favorable pharmacokinetic properties that support once-daily oral
administration.[8][9] Its absorption is rapid, and it has a long elimination half-life.

Absorption and Distribution

Following oral administration, talazoparib is rapidly absorbed, with the time to maximum
plasma concentration (Tmax) generally occurring within 1 to 2 hours.[2][10] Steady-state
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plasma concentrations are typically reached within 2 to 3 weeks of daily dosing.[11] The
absorption of talazoparib is not significantly affected by food, allowing for administration
without regard to meals.[12] In vitro studies indicate that talazoparib is a substrate of P-
glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[13][14]

Metabolism and Excretion

Talazoparib undergoes minimal hepatic metabolism and is primarily excreted unchanged by
the kidneys.[7] This suggests a low likelihood of drug-drug interactions with inhibitors or
inducers of cytochrome P450 (CYP) enzymes.[13][15]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of talazoparib from various
clinical studies.

Table 1: Single-Dose Pharmacokinetics of Talazoparib in Patients with Advanced Solid Tumors

Parameter 0.75 mg Dose[10] 1 mg Dose[10]
Cmax (ng/mL) 10.9 (2.2) 16.4 (4.5)
AUCO-inf (ng-h/mL) 823 (206) 1080 (321)

t1/2 (h) 56.6 (18.1) 50.7 (11.5)
CL/F (L/h) 1.0 (0.3) 1.0 (0.3)

Vz/F (L) 79.5 (21.7) 71.4 (18.0)

Data are presented as mean

(standard deviation).

Table 2: Multiple-Dose Pharmacokinetics of Talazoparib (1 mg Once Daily) in Patients with
Advanced Solid Tumors
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Parameter Value Reference

Cmax (ng/mL) 24.1 (6.2) [10]

AUCO0-24 (ng-h/mL) 458 (124) [10]

t1/2 (h) 50 [81[9]

Data are presented as mean

(standard deviation) where

available.

Table 3: Population Pharmacokinetic Model of Talazoparib

Parameter Value Reference
Two-compartment with first-

Model Type _ [12][16]
order absorption

Apparent Clearance (CL/F) 4.798 L/h [2]

Apparent Volume of
Distribution (Vd/F)

456.8 L

[2]

Drug-Drug Interactions

Coadministration of talazoparib with potent P-gp inhibitors such as itraconazole, amiodarone,

carvedilol, clarithromycin, and verapamil can increase talazoparib exposure by approximately

45-56%.[13][14][17] This may necessitate a dose reduction of talazoparib.[17] Similarly,

coadministration with BCRP inhibitors may also increase talazoparib exposure.[14]

Pharmacodynamics

The pharmacodynamic effects of talazoparib have been demonstrated in both preclinical

models and clinical studies, confirming its mechanism of action in vivo.

PARP Inhibition
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Talazoparib treatment leads to a significant and sustained inhibition of PARP activity. In a
Phase | study, sustained PARP inhibition in peripheral blood mononuclear cells (PBMCs) was
observed at doses of 0.60 mg/day and higher.[8][9] A dose-dependent decrease in PARP
activity in PBMCs was demonstrated, with a half-maximal inhibitory dose (ID50) of 0.0331
molality.[1] In patient tumor biopsies, single-agent talazoparib resulted in a 77-96% decrease
in tumoral PARylation by day 8 of treatment.[18]

DNA Damage Response

Consistent with its mechanism of action, talazoparib induces markers of DNA damage. In
preclinical studies, talazoparib treatment led to an increase in yH2AX, a marker of DNA
double-strand breaks.[19][20] Clinical studies have also confirmed an increase in nuclear
yH2AX in tumor biopsies from patients treated with talazoparib.[21]

Table 4: Pharmacodynamic Endpoints of Talazoparib

Endpoint Matrix Effect Reference
. Dose-dependent
PARP Activity PBMCs o [1]
inhibition
PARP Activity Tumor Tissue 77-96% decrease [18]
YH2AX Tumor Tissue Increased expression [21]

Experimental Protocols
Phase | Dose-Escalation and Expansion Study
(NCT01286987)

This first-in-human, open-label, single-arm study was designed to assess the safety,
pharmacokinetics, pharmacodynamics, and preliminary efficacy of talazoparib in patients with
advanced solid tumors, including those with DNA repair deficiencies.[22]

» Study Design: The study consisted of a dose-escalation phase to determine the maximum
tolerated dose (MTD) and a dose-expansion phase.[22]

» Patient Population: Patients with advanced or recurrent solid tumors.[22]
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e Dosing: Talazoparib was administered orally once daily in 28-day cycles.[21] Doses ranged
from 0.025 mg to 1.1 mg in the dose-escalation phase.[8]

» Pharmacokinetic Sampling: Blood samples for PK analysis were collected at multiple time
points after single and multiple doses.[8]

e Pharmacodynamic Assessments: PARP activity was measured in PBMCs at baseline and at
various time points during treatment.[3]
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Figure 2: Generalized workflow for a Phase | clinical trial of Talazoparib.
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Preclinical In Vivo Studies

Preclinical studies in xenograft models have been instrumental in elucidating the in vivo activity
of talazoparib.

e Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft models,
often with BRCA1/2 mutations, have been utilized.[1][23]

o Administration: Talazoparib is typically administered orally.[24]

e Pharmacodynamic Analysis: Tumor and blood samples are collected to assess PARP
inhibition (e.g., by measuring PAR levels) and DNA damage (e.g., by immunohistochemistry
for yH2AX).[20]

» Efficacy Evaluation: Tumor growth inhibition is the primary efficacy endpoint.[19]

Conclusion

Talazoparib is a potent PARP inhibitor with a well-characterized in vivo pharmacokinetic and
pharmacodynamic profile. Its dual mechanism of catalytic inhibition and PARP trapping
translates to significant antitumor activity, particularly in tumors with homologous recombination
deficiencies. The predictable pharmacokinetics support a convenient once-daily oral dosing
regimen. Understanding the interplay between talazoparib exposure and its pharmacodynamic
effects on PARP inhibition and DNA damage is crucial for optimizing its clinical use and for the
development of rational combination therapies. This guide provides a foundational
understanding of these key pharmacological aspects to aid in ongoing research and drug
development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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